

# cross-validation of Frevecitinib's effects in different patient cohorts

Author: BenchChem Technical Support Team. Date: December 2025



Comparative Efficacy of Frevecitinib Across Diverse Patient Populations with Airway Diseases

Introduction: **Frevecitinib** (also known as KN-002) is a novel, inhaled pan-Janus kinase (JAK) inhibitor currently under development by Kinaset Therapeutics.[1][2] It is designed to target all JAK isoforms (JAK1, JAK2, JAK3, and TYK2) to provide a broad anti-inflammatory effect directly to the lungs.[2][3] This targeted delivery aims to achieve therapeutic drug concentrations in the lung tissue while minimizing systemic exposure.[2][3] **Frevecitinib** is being investigated as a treatment for patients with severe asthma and other respiratory conditions like chronic obstructive pulmonary disease (COPD) that are not adequately controlled by standard therapies.[2][4] This guide provides a comparative overview of the available clinical data on **Frevecitinib**'s effects in different patient cohorts.

## **Quantitative Data Summary**

Phase 1 clinical trials for **Frevecitinib** have been completed, and a Phase 2b trial is planned to begin in mid-2025.[3][4] The initial studies included healthy volunteers as well as patients with asthma and COPD.[2][3]

Table 1: Overview of Patient Cohorts in Phase 1 Clinical Trials



| Patient Cohort                        | Number of<br>Participants | Key Characteristics                                 | Reference |
|---------------------------------------|---------------------------|-----------------------------------------------------|-----------|
| Healthy Volunteers                    | 49                        | General good health                                 | [2][3]    |
| Mild to Moderate-to-<br>Severe Asthma | 55                        | Patients with stable asthma                         | [2][3]    |
| COPD                                  | 13                        | Patients with Chronic Obstructive Pulmonary Disease | [2][3]    |

Table 2: Key Efficacy and Safety Findings in Asthma Cohorts

| Outcome Measure                           | Patient Cohort                                                                                             | Result                                                                             | Reference |
|-------------------------------------------|------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|-----------|
| Fractional Exhaled<br>Nitric Oxide (FeNO) | Mild Asthma                                                                                                | Clinically relevant reductions                                                     | [5]       |
| Moderate-to-Severe<br>Asthma              | Clinically relevant reductions, including in patients with low eosinophil counts (<300 and <150 cells/mm³) | [5][6][7]                                                                          |           |
| Pharmacokinetics<br>(PK)                  | Healthy Volunteers,<br>Asthma, and COPD                                                                    | Dose-dependent PK with plasma levels below pharmacologically active concentrations | [4][5]    |
| Safety                                    | Healthy Volunteers,<br>Asthma, and COPD                                                                    | No systemic or local safety concerns reported                                      | [4][5]    |

## **Experimental Protocols**



Study Design: The initial clinical evaluation of **Frevecitinib** was conducted through a Phase 1 clinical study (NCT05006521).[2][3] This study was designed to assess the safety, tolerability, and pharmacokinetics of the drug in healthy volunteers and in patients with stable asthma and COPD.[2][4]

#### Methodology:

- Drug Administration: Frevecitinib was administered as a dry powder via a single-capsule inhaler.[1][2]
- Efficacy Assessment: A key biomarker for airway inflammation, fractional exhaled nitric oxide (FeNO), was measured to assess the biological effect of the drug in the asthma cohorts.[5][6]
- Pharmacokinetic Analysis: Plasma concentrations of Frevecitinib were measured to evaluate its systemic exposure.[4][5]
- Safety Monitoring: Comprehensive safety monitoring was conducted throughout the trials, including the assessment of local and systemic adverse events.[4]

## **Visualizations**

Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade in the immune system.[8][9] Cytokines, which are key mediators of inflammation in diseases like asthma, bind to receptors on immune cells, activating the JAK proteins.[10] This triggers a signaling cascade that ultimately leads to the transcription of genes involved in the inflammatory response.[11] JAK inhibitors like **Frevecitinib** block this pathway, thereby reducing inflammation.[10]





Figure 1: Simplified JAK/STAT Signaling Pathway and Inhibition by Frevecitinib





Figure 2: General Experimental Workflow for a Clinical Trial

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Frevecitinib by Kinaset Therapeutics for Asthma: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Kinaset Therapeutics to Present Phase 1 Results of Frevecitinib for Asthma and COPD at ERS Congress [synapse.patsnap.com]
- 3. Kinaset Therapeutics to Share Outcomes from the Phase 1 Clinical Evaluation of Frevecitinib (KN-002), an Inhaled Pan JAK Inhibitor, in Patients with Moderate to Severe



Asthma and COPD via Oral Presentations and Poster at ERS Congress [businesswire.com]

- 4. FDA clears Kinaset's IND for a Phase 2b trial of KN-002 frevecitinib DPI in patients with asthma – OINDPnews [oindpnews.com]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. hcplive.com [hcplive.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy [mdpi.com]
- 9. JAK/STAT pathway in pathology of rheumatoid arthritis (Review) PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [cross-validation of Frevecitinib's effects in different patient cohorts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573473#cross-validation-of-frevecitinib-s-effects-in-different-patient-cohorts]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com